N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide is a chemical compound characterized by the presence of trifluoromethyl groups, a phenyl ring, a chloro group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-chloro-3-oxobutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and oxobutanamide moieties can interact with active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen-bond donor in organocatalysis.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Used in enantioselective synthesis reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of various derivatives for chemical and pharmaceutical applications.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide is unique due to its combination of trifluoromethyl groups, a phenyl ring, a chloro group, and an oxobutanamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
61610-53-5 |
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Molecular Formula |
C12H8ClF6NO2 |
Molecular Weight |
347.64 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide |
InChI |
InChI=1S/C12H8ClF6NO2/c13-5-9(21)4-10(22)20-8-2-6(11(14,15)16)1-7(3-8)12(17,18)19/h1-3H,4-5H2,(H,20,22) |
InChI Key |
VEHNMDIRKWWOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC(=O)CCl)C(F)(F)F |
Origin of Product |
United States |
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